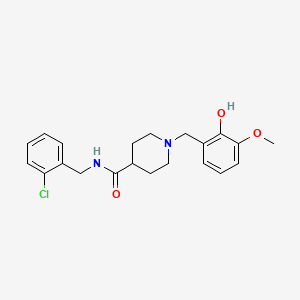![molecular formula C26H34N4O5 B6045021 3-[4-[2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B6045021.png)
3-[4-[2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[4-[2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a complex organic molecule that features multiple functional groups, including a piperazine ring, a methoxyphenyl group, and a pyrrolidine-2,5-dione core. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
- Formation of the pyrrolidine-2,5-dione core through a cyclization reaction.
- Introduction of the methoxyphenyl group via a substitution reaction.
- Attachment of the piperazine ring through a nucleophilic substitution or addition reaction.
- Final modification to introduce the hydroxy and dimethyl groups on the cyclohexenone ring.
Industrial Production Methods
Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:
- Use of catalysts to speed up reactions.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione core can be reduced to alcohols.
Substitution: The methoxy group can be replaced by other substituents through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development: The compound might exhibit biological activity, making it a candidate for drug development.
Biochemical Studies: It could be used to study enzyme interactions or receptor binding.
Medicine
Therapeutics: Potential use in developing new therapeutic agents.
Diagnostics: Use in diagnostic assays or imaging.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-[2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione
- 3-[4-[2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Uniqueness
- Functional Groups : The specific combination of functional groups in the compound gives it unique chemical and biological properties.
- Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations.
- Biological Activity : The compound’s structure may confer unique biological activities not seen in similar compounds.
Properties
IUPAC Name |
3-[4-[2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O5/c1-26(2)15-22(31)20(23(32)16-26)17-27-8-9-28-10-12-29(13-11-28)21-14-24(33)30(25(21)34)18-4-6-19(35-3)7-5-18/h4-7,17,21,31H,8-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPSCRDLPVXJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)OC)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B6044949.png)
![Propan-2-yl 4-methyl-5-(phenylcarbamoyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B6044954.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-thiophenecarboxamide](/img/structure/B6044983.png)

![1-(SEC-BUTYL)-7-PHENYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6044996.png)
![N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B6045023.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6045025.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6045027.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6045030.png)
![methyl N-[3-(3-chlorophenyl)-3-phenylpropanoyl]glycinate](/img/structure/B6045031.png)
